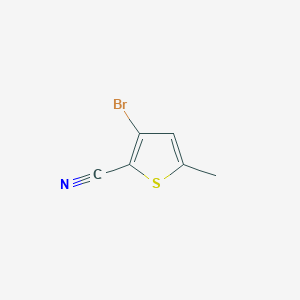

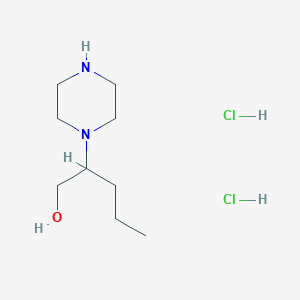

![molecular formula C17H20ClNO B1374514 3-([1,1'-ビフェニル]-2-イルオキシ)メチル]ピロリジン塩酸塩 CAS No. 1220028-54-5](/img/structure/B1374514.png)

3-([1,1'-ビフェニル]-2-イルオキシ)メチル]ピロリジン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

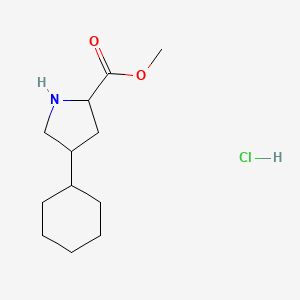

3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C17H19NO.ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a biphenyl moiety, which consists of two benzene rings connected by a single bond.

科学的研究の応用

3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

作用機序

Target of Action

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

One pyrrolidine derivative, 1[3 isobutoxy 2 (benzylphenyl) amino] propyl pyrrolidine hydrochloride, exhibited an anti-anginal effect at certain doses in experimental animals .

生化学分析

Biochemical Properties

3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to specific active sites on enzymes, altering their catalytic activity. Additionally, 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, influencing their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can activate certain enzymes by stabilizing their active conformation. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range lead to diminished efficacy or increased toxicity .

Metabolic Pathways

3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, either by inhibiting or activating their functions. For example, it may interact with enzymes involved in glycolysis or the citric acid cycle, altering the production of ATP and other metabolites. These interactions can lead to changes in cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride within tissues can vary, depending on factors such as tissue type and blood flow .

Subcellular Localization

The subcellular localization of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The precise localization of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can determine its specific effects on cellular function .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a biphenyl derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 2-bromomethyl-1,1’-biphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .

化学反応の分析

Types of Reactions

3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl rings .

類似化合物との比較

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring without the biphenyl moiety.

Biphenyl: Consists of two benzene rings connected by a single bond, lacking the pyrrolidine ring.

Pyrrolizidine: Contains a fused bicyclic structure with nitrogen atoms, differing in its ring system and biological activity.

Uniqueness

3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride is unique due to the combination of the biphenyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

特性

IUPAC Name |

3-[(2-phenylphenoxy)methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-2-6-15(7-3-1)16-8-4-5-9-17(16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRCAXVBKZEYAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-54-5 |

Source

|

| Record name | Pyrrolidine, 3-[([1,1′-biphenyl]-2-yloxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

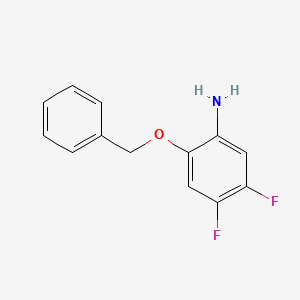

![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)

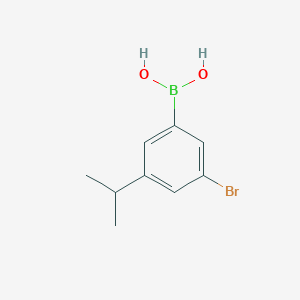

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)

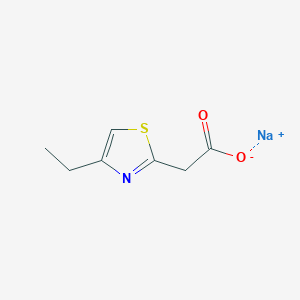

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)